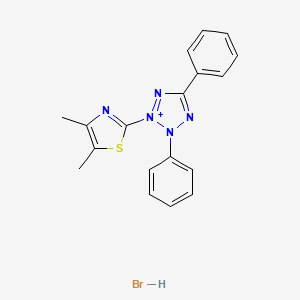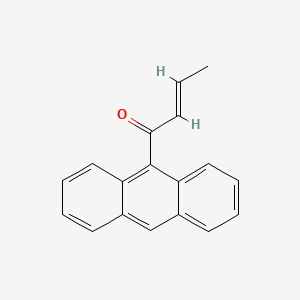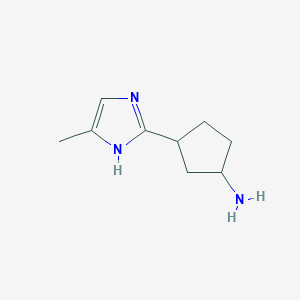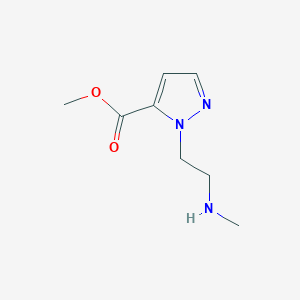
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is a chemical compound known for its applications in biochemical assays, particularly in the measurement of cell proliferation and cytotoxicity. It is often used in the form of a yellow tetrazolium salt that is reduced to a purple formazan product by mitochondrial enzymes in living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide typically involves the reaction of 4,5-dimethylthiazole with 3,5-diphenyltetrazolium bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: It can also participate in oxidation reactions under specific conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Commonly used reagents include nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as electron donors.
Oxidation: Strong oxidizing agents can be used, but specific conditions must be controlled to prevent degradation of the compound.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is widely used in scientific research for:
Cell Proliferation Assays: It is a key reagent in the MTT assay, which measures cell viability and proliferation by converting the tetrazolium salt to formazan in living cells.
Cytotoxicity Testing: Used to assess the cytotoxic effects of various compounds on cell cultures, providing insights into potential therapeutic agents.
Biochemical Studies: Employed in studies involving mitochondrial function and enzyme activity, particularly those related to dehydrogenases.
Wirkmechanismus
The compound exerts its effects through the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. This reduction process converts the yellow tetrazolium salt to a purple formazan product, which accumulates in the cells. The amount of formazan produced is directly proportional to the number of viable cells, making it a useful indicator of cell proliferation and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide
- Neotetrazolium Chloride
- Thiazolyl Blue Tetrazolium Bromide
Comparison: While these compounds share similar structures and functions, 2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is unique in its specific application in the MTT assay. Its ability to produce a distinct purple formazan product upon reduction makes it particularly valuable for quantitative analysis in cell viability studies .
Eigenschaften
Molekularformel |
C18H17BrN5S+ |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1; |
InChI-Schlüssel |
AZKSAVLVSZKNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)


![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)

![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)




